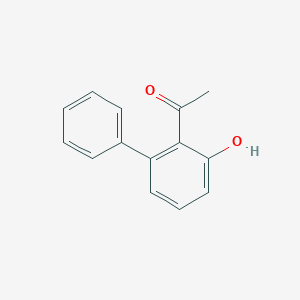

2-Acetyl-3-phenylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-6-phenylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)14-12(8-5-9-13(14)16)11-6-3-2-4-7-11/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJHQKVIQXONGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Acetyl 3 Phenylphenol and Analogues

Novel Synthetic Routes and Total Synthesis Approaches

The construction of the 2-acetyl-3-phenylphenol scaffold can be approached through several innovative synthetic pathways that offer advantages in terms of efficiency, atom economy, and modularity.

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rsc.orgnih.govmdpi.com While a specific MCR for this compound is not prominently described, a hypothetical approach could involve the one-pot reaction of a protected phenol (B47542), an organometallic phenylating agent, and an acetylating agent, facilitated by a suitable catalyst. The development of such a reaction would be a significant step towards a more streamlined and atom-economical synthesis.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, also present a powerful strategy. nih.gov A potential cascade approach to a this compound analogue could begin with an ortho-alkenylated phenol. A subsequent intramolecular cyclization followed by an oxidation and rearrangement sequence could potentially install the desired acetyl group.

Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. uwindsor.cabaranlab.org

In the context of this compound synthesis, the hydroxyl group of a 2-phenylphenol (B1666276) precursor can act as a DMG. The synthesis would proceed as follows:

Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group would be preferentially abstracted by the organolithium base. To prevent this, the hydroxyl group is typically protected with a suitable protecting group that can also function as a DMG, such as a methoxymethyl (MOM) ether or a carbamate.

Ortho-Lithiation: The protected 2-phenylphenol is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The DMG directs the deprotonation specifically to the C3 position.

Electrophilic Quench: The resulting ortho-lithiated species is then quenched with a suitable acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group at the desired position.

Deprotection: Finally, removal of the protecting group from the hydroxyl moiety yields this compound.

The strength of the DMG and the choice of the organolithium base are crucial for the efficiency and regioselectivity of the reaction. unblog.fr

| Step | Description | Typical Reagents |

| 1 | Protection of Hydroxyl Group | Chloromethyl methyl ether (MOMCl), Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| 2 | Directed ortho-Lithiation | n-BuLi, sec-BuLi, t-BuLi, TMEDA |

| 3 | Acylation | Acetyl chloride, Acetic anhydride, N,N-Dimethylacetamide |

| 4 | Deprotection | Acid (e.g., HCl), Trifluoroacetic acid (TFA) |

Palladium-Catalyzed C-H Activation and Cross-Coupling Methodologies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org The hydroxyl group of a phenol can serve as a directing group to guide the palladium catalyst to the ortho C-H bond. nih.govnih.gov

A plausible route for the synthesis of this compound via this methodology would involve the reaction of 2-phenylphenol with an acetylating agent in the presence of a palladium catalyst and an oxidant. The catalytic cycle is generally believed to involve the following key steps:

Coordination: The palladium catalyst coordinates to the hydroxyl group of 2-phenylphenol.

C-H Activation: The catalyst then activates the ortho C-H bond, forming a palladacycle intermediate.

Oxidative Addition/Reductive Elimination: The acetylating agent reacts with the palladacycle, leading to the formation of the C-C bond and regeneration of the active palladium catalyst.

Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with suitable ligands and oxidants, can be employed for this transformation. rsc.org This approach avoids the need for stoichiometric organometallic reagents and often proceeds under milder conditions than DoM.

Aqueous Medium Synthesis and Green Chemistry Principles

In line with the principles of green chemistry, the development of synthetic routes in aqueous media is highly desirable. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biaryl synthesis, has been successfully adapted to aqueous conditions. nih.govresearchgate.netnih.gov A green synthesis of this compound could, therefore, begin with the aqueous Suzuki-Miyaura coupling of a suitably substituted boronic acid and a phenolic halide to construct the 2-phenylphenol backbone. researchgate.net

Following the formation of the biaryl structure, the acylation step can also be performed under greener conditions. For instance, Friedel-Crafts acylation using a solid acid catalyst or under solvent-free conditions can be employed to introduce the acetyl group. rsc.org The use of water as a solvent, avoidance of hazardous reagents, and minimization of waste are key considerations in designing such a synthetic route. The degradation of related polychlorinated biphenyls has also been studied in aqueous environments, highlighting the potential for environmentally benign transformations of this class of compounds. nih.govresearchgate.netnih.gov

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is paramount in the synthesis of fine chemicals like this compound.

Chemoselectivity: In the acylation of 2-phenylphenol, a key challenge is to achieve C-acylation over the competing O-acylation. The choice of reaction conditions, particularly the catalyst and solvent, can significantly influence the outcome. For instance, Friedel-Crafts type reactions often favor C-acylation, while reactions with highly reactive acylating agents in the presence of a base might lead to O-acylation.

Regioselectivity: The introduction of the acetyl group specifically at the C3 position is a major regiochemical challenge. As discussed, both DoM and palladium-catalyzed C-H activation strategies offer excellent solutions by utilizing the directing ability of the hydroxyl group to ensure ortho-functionalization. nih.govrsc.org The inherent steric hindrance at the C6 position (ortho to the phenyl group) would likely disfavor acylation at that site, further enhancing the regioselectivity for the C3 position.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a primary concern in its synthesis. However, for the synthesis of chiral analogues, enantioselective methods such as asymmetric catalysis would be necessary.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters can be systematically varied.

In a Directed Ortho-Metalation approach, key variables to optimize include:

Base: The choice and stoichiometry of the organolithium base (n-BuLi, s-BuLi, t-BuLi) can impact the efficiency of the lithiation.

Solvent: The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent.

Temperature: DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

Acylating Agent: The reactivity of the electrophile can affect the yield and selectivity of the acylation step.

For Palladium-Catalyzed C-H Activation , the following parameters are critical for optimization:

Palladium Precursor: Different palladium salts (e.g., Pd(OAc)₂, PdCl₂) can exhibit varying catalytic activity.

Ligand: The choice of ligand is often crucial for the success of C-H activation reactions, influencing both reactivity and selectivity.

Oxidant: A suitable oxidant is required to regenerate the active catalytic species.

Solvent and Temperature: These parameters can have a significant impact on the reaction rate and catalyst stability.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

| Synthetic Method | Parameters for Optimization | Potential Outcomes |

| Directed Ortho-Metalation | Base, Solvent, Temperature, Acylating Agent | Increased yield, Reduced side products |

| Palladium-Catalyzed C-H Activation | Palladium Precursor, Ligand, Oxidant, Solvent, Temperature | Higher catalytic turnover, Improved regioselectivity |

| Friedel-Crafts Acylation | Catalyst, Acylating Agent, Temperature, Solvent | Enhanced regioselectivity (ortho vs. para), Higher conversion |

Enantioselective Synthesis

A thorough review of the scientific literature reveals a notable gap in the research concerning the enantioselective synthesis of chiral analogues of this compound. While the principles of asymmetric synthesis are extensively applied to the broader class of biphenyl (B1667301) compounds, particularly those exhibiting atropisomerism, specific methodologies tailored to the creation of chiral analogues of this compound have not been documented.

The field of enantioselective catalysis has produced a variety of methods for the synthesis of chiral biphenyls, which are crucial components in many pharmaceuticals and advanced materials. rsc.orgnih.govchemrxiv.org These strategies often rely on transition-metal-catalyzed cross-coupling reactions or organocatalytic processes to control the stereochemical outcome. rsc.org The chirality in many biphenyl derivatives stems from hindered rotation around the aryl-aryl bond, a phenomenon known as atropisomerism. bohrium.com This restricted rotation is typically induced by the presence of bulky substituents at the ortho positions of the biphenyl core, leading to stable, non-interconverting enantiomers.

For an analogue of this compound to be a candidate for enantioselective synthesis, it would need to possess the structural features that impart chirality, such as appropriate substitution to induce atropisomerism. However, the existing body of research does not describe such chiral analogues, nor does it detail any attempts at their stereocontrolled synthesis.

Consequently, there are no established protocols, specific catalysts, or detailed research findings to report in this area. The absence of data means that a discussion of reaction conditions, enantiomeric excess (ee), or yields for the enantioselective synthesis of this compound analogues is not currently possible. This represents a potential avenue for future research within the field of synthetic organic chemistry.

Elucidation of Reaction Mechanisms and Kinetics of 2 Acetyl 3 Phenylphenol Transformations

Mechanistic Pathways of Formation and Derivatization

The formation and derivatization of 2-Acetyl-3-phenylphenol can proceed through various mechanistic routes, including radical, ionic, substitution, and rearrangement reactions.

The transformation of phenolic compounds can occur through both radical and ionic intermediates, depending on the reaction conditions. A prime example relevant to the formation of hydroxyaryl ketones like this compound is the Photo-Fries rearrangement, which proceeds via a radical mechanism. sigmaaldrich.comslideshare.net When a phenolic ester, such as 3-phenylphenyl acetate (B1210297), is exposed to UV light, it undergoes homolytic cleavage of the ester bond. slideshare.netasianpubs.org This process generates a phenoxy radical and an acyl radical, which are held together within a "solvent cage". slideshare.netasianpubs.org These radical intermediates can then recombine at the ortho or para positions, followed by aromatization to yield the corresponding hydroxyaryl ketone. slideshare.net The formation of this compound would result from the ortho-migration of the acetyl radical.

In contrast, ionic mechanisms are characteristic of thermally induced reactions catalyzed by acids. The classic Fries rearrangement, for instance, involves the generation of an electrophilic acylium ion (CH₃CO⁺) through the interaction of a phenolic ester with a Lewis acid catalyst. sigmaaldrich.comchemguide.co.uk This acylium ion then acts as an electrophile in a typical electrophilic aromatic substitution reaction with the phenyl ring, proceeding through a positively charged benzenonium intermediate. msu.edu

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The phenyl group is also weakly activating and ortho, para-directing. Conversely, the acetyl (-COCH₃) group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. libretexts.org In this compound, the positions are influenced as follows:

Position 4 (para to -OH, meta to -COCH₃): Strongly activated by the hydroxyl group.

Position 6 (ortho to -OH, meta to -COCH₃): Strongly activated by the hydroxyl group.

Position 5 (meta to -OH, ortho to -COCH₃): Deactivated.

Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly at the C4 and C6 positions due to the overwhelming activating and directing influence of the hydroxyl group. msu.eduwikipedia.org Phenols are so strongly activated that reactions like bromination can readily lead to polysubstitution if not carefully controlled. wikipedia.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on phenol (B47542) rings is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govlibretexts.org The acetyl group at the C2 position does provide some electron-withdrawing character, potentially making the ring more susceptible to SNAr reactions than phenol itself. The reaction would proceed through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, such reactions typically require harsh conditions or highly activated substrates, and specific examples involving this compound are not extensively documented. nih.govyoutube.com

Rearrangement reactions provide a key pathway for the synthesis of this compound from its corresponding phenolic ester, 3-phenylphenyl acetate.

Fries Rearrangement: This reaction involves heating a phenolic ester with a Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄) to induce the migration of the acyl group from the phenolic oxygen to the aromatic ring, forming a mixture of ortho- and para-hydroxyaryl ketones. sigmaaldrich.comsciencemadness.org The selectivity for the ortho-product (this compound) versus the para-product (4-acetyl-3-phenylphenol) is highly dependent on reaction conditions such as temperature, solvent, and the amount of catalyst used. sciencemadness.org Lower temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho isomer. sciencemadness.org

Photo-Fries Rearrangement: As an alternative to acid-catalyzed methods, the Photo-Fries rearrangement achieves the same transformation using UV light without a catalyst. sigmaaldrich.comasianpubs.org This reaction proceeds through an intramolecular, free-radical mechanism. slideshare.netasianpubs.org The process is valuable for synthesizing specific isomers that may be difficult to obtain through the traditional Fries rearrangement. asianpubs.org The reaction involves the formation of phenoxy and acyl radicals within a solvent cage, and their subsequent recombination yields the ortho and para products. slideshare.net

Table 1: Comparison of Fries and Photo-Fries Rearrangements for this compound Formation

| Feature | Fries Rearrangement | Photo-Fries Rearrangement |

|---|---|---|

| Conditions | Heating with Lewis or Brønsted acid catalyst sigmaaldrich.comsciencemadness.org | UV irradiation, no catalyst required slideshare.netasianpubs.org |

| Mechanism | Ionic (Electrophilic Aromatic Substitution) sciencemadness.org | Intramolecular Free Radical slideshare.netasianpubs.org |

| Key Intermediate | Acylium ion / Benzenonium ion msu.edu | Phenoxy and acyl radicals in a solvent cage slideshare.net |

| Selectivity Control | Temperature, solvent, catalyst amount sciencemadness.org | Solvent viscosity, wavelength of light |

Kinetic Studies and Rate Determining Steps

Kinetic studies for the transformations of this compound are essential for understanding reaction rates and optimizing conditions. For the electrophilic substitution reactions it undergoes, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the charged benzenonium intermediate. msu.edu The stability of this intermediate directly influences the reaction rate. The strong electron-donating resonance effect of the hydroxyl group stabilizes this intermediate, leading to the high reactivity of phenols in these reactions. youtube.com

In the context of its formation via the Fries rearrangement, kinetic studies have shown that the reaction is often complex. The rate can be influenced by the concentration of the phenolic ester and the Lewis acid catalyst. The rate-determining step is generally considered to be the migration of the acyl group to the aromatic ring. Temperature plays a critical kinetic role, not only affecting the rate but also the ortho/para product distribution, indicating different activation energies for the formation of the two isomers. sciencemadness.org

Catalytic Cycles and Ligand Effects in Metal-Mediated Reactions

While the classic formation of this compound involves Lewis acid catalysis, other metal-mediated reactions can be employed for its derivatization. Palladium and copper-catalyzed reactions are prominent in modern organic synthesis for functionalizing phenols. sigmaaldrich.com For example, palladium-catalyzed C-H activation/C-O cyclization is a known method for synthesizing dibenzofurans from 2-arylphenols. sigmaaldrich.com

In a typical catalytic cycle for a C-H functionalization reaction, the metal catalyst (e.g., Palladium(II)) would first coordinate to the phenol. The hydroxyl group can act as a directing group, facilitating the activation of an ortho C-H bond. Subsequent steps would involve oxidative addition, migratory insertion, and reductive elimination to form the final product and regenerate the active catalyst. The choice of ligands attached to the metal center is critical as they influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency and selectivity.

Table 2: Catalysts in Phenol Transformations

| Reaction Type | Catalyst Class | Examples | Role of Catalyst |

|---|---|---|---|

| Fries Rearrangement | Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ sigmaaldrich.com | Generates acylium ion electrophile chemguide.co.uk |

| C-H Activation/Cyclization | Transition Metals | Palladium(II), Copper(I/II), Ruthenium(II) sigmaaldrich.com | Facilitates C-H bond cleavage and new bond formation |

| Cross-Coupling | Transition Metals | Palladium(0), Copper(I) | Forms C-C or C-heteroatom bonds at the phenol ring |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are fundamental to confirming reaction mechanisms.

In electrophilic aromatic substitution and the ionic Fries rearrangement , the key intermediate is the arenium ion (or benzenonium ion), a resonance-stabilized carbocation. msu.edu Its existence is well-established through spectroscopic studies in superacid media.

For the Photo-Fries rearrangement , the primary intermediates are the phenoxy and acyl radicals. slideshare.net Their presence can be inferred from crossover experiments and detected using techniques like electron spin resonance (ESR) spectroscopy. The formation of side products, such as the parent phenol (3-phenylphenol), results from radicals escaping the solvent cage and abstracting a hydrogen atom from the solvent. asianpubs.org

In nucleophilic aromatic substitution , the proposed Meisenheimer complex is a negatively charged, resonance-stabilized intermediate. libretexts.org These adducts can be stable enough to be isolated and characterized by NMR and X-ray crystallography in certain cases, particularly with highly electron-deficient aromatic systems. youtube.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-phenylphenyl acetate |

| 4-acetyl-3-phenylphenol |

| Acetanilide |

| Acetic anhydride |

| Acetohydroxamic acid |

| Acetylsalicyclic acid |

| Aluminum chloride |

| Aniline |

| Anisole |

| Benzaldehyde |

| Benzene |

| Benzenesulfonic acid |

| Benzoic acid |

| Benzoyl chloride |

| Boron trifluoride |

| Bromobenzene |

| Chlorobenzene |

| Chloroform |

| Cyclohexanone |

| Cyclohexenylcyclohexanone |

| Dibenzofuran |

| Dichloromethane |

| Diphenylacetylene |

| Ethanoyl chloride |

| Ethyl acetate |

| Hexaphenyl benzene |

| Hydroxyaryl ketones |

| Iodine chloride |

| Isopropyl benzoate |

| Methylene chloride |

| N-(3-acetyl-2-hydroxyphenyl) acetamide |

| Naphthol |

| Nitric acid |

| Nitrobenzene |

| Ortho-Aminophenol |

| Para-cresol |

| Para-hydroxybenzene phenol |

| Pentafluoropyridine |

| Phenol |

| Phenolic esters |

| Phenylethanone |

| Phenyl benzoate |

| Pranlukast |

| Resorcinol |

| Salicyclic acid |

| Sodium hydroxide |

| Tin(IV) chloride |

| Titanium(IV) chloride |

| Toluene |

Computational Chemistry and Theoretical Modeling of 2 Acetyl 3 Phenylphenol

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and the Hartree-Fock (HF) method, are foundational to the theoretical study of molecules. wikipedia.org These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. wikipedia.org DFT methods, such as the popular B3LYP functional, include electron correlation effects and often provide results that align well with experimental data for molecular geometries and other properties. nih.govresearchgate.net The Hartree-Fock method, while being a more fundamental approximation, serves as a basis for more complex post-HF calculations and can be effective in its own right for certain molecular properties. wikipedia.orgresearchgate.net

Prediction and Analysis of Molecular Geometries and Conformational Landscapes

The conformational landscape is explored by rotating key single bonds, such as the C-C bond linking the phenyl rings and the bonds connecting the acetyl and hydroxyl groups to the ring. The potential energy surface (PES) can be scanned to identify various stable conformers (local minima) and the transition states that connect them. researchgate.net A strong intramolecular hydrogen bond is expected between the hydroxyl group's hydrogen and the acetyl group's carbonyl oxygen, which would significantly stabilize a planar arrangement of that portion of the molecule. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Structurally Similar Compound, (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol, using DFT (B3LYP) This table illustrates typical bond lengths and angles that would be calculated for a molecule containing the 2-acetylphenol moiety. Data sourced from a study on a related azo dye. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O-H (hydroxyl) | 0.99 Å |

| Bond Length | C=O (carbonyl) | 1.25 Å |

| Bond Length | C-C (inter-ring) | 1.48 Å |

| Bond Angle | C-C-O (hydroxyl) | 121.0° |

| Bond Angle | C-C-C (acetyl) | 120.5° |

| Dihedral Angle | O-H···O=C | ~0.0° |

Note: The inter-ring C-C bond length and dihedral angle would be specific to the biphenyl (B1667301) structure of 2-Acetyl-3-phenylphenol.

Electronic Structure Investigations (Molecular Orbitals, Charge Distribution, Reactivity Indices)

Once the molecular geometry is optimized, its electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Analysis of the charge distribution, often through methods like Mulliken population analysis or by mapping the electrostatic potential (MEP), reveals the electron-rich and electron-poor regions of the molecule. researchgate.net The MEP provides a visual representation of the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and acetyl groups are expected to be the most electron-rich sites. From these fundamental properties, reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. researchgate.net

Table 2: Example Electronic Properties Calculated for a Phenolic Compound using DFT This table provides an example of the types of electronic data generated from quantum chemical calculations on complex organic molecules. researchgate.net

| Property | Method | Calculated Value |

| HOMO Energy | B3PW91/6-311+G(d,p) | -6.5 eV |

| LUMO Energy | B3PW91/6-311+G(d,p) | -1.8 eV |

| HOMO-LUMO Gap | B3PW91/6-311+G(d,p) | 4.7 eV |

| Dipole Moment | B3PW91/6-311+G(d,p) | 3.5 Debye |

Spectroscopic Property Prediction and Interpretation (IR, NMR, UV-Vis, Raman)

Quantum chemical calculations are widely used to predict various spectroscopic properties. The calculation of harmonic vibrational frequencies is instrumental in interpreting experimental Infrared (IR) and Raman spectra. scispace.com By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching, bending, or twisting motions of particular functional groups. For this compound, characteristic frequencies would include the O-H stretch of the phenol (B47542), the C=O stretch of the acetyl group, and various C-H and C-C vibrations of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. scispace.com Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net

Calculation of Reaction Energetics, Activation Barriers, and Transition States

Computational methods can be used to model the molecule's reactivity in chemical transformations. By calculating the energies of reactants, products, and transition states, it is possible to determine the reaction energetics (enthalpy and Gibbs free energy of reaction) and activation barriers. researchgate.net This information is crucial for understanding reaction mechanisms and predicting reaction rates. For example, the reactivity of the phenolic hydroxyl group in proton transfer or oxidation reactions could be modeled. nih.gov Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is key to calculating the activation energy for a given reaction pathway. researchgate.net

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While quantum chemical calculations are powerful for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solvent or as part of a larger assembly. nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. researchgate.net

For this compound, MD simulations could be used to study its solvation in different media, analyzing the specific interactions (e.g., hydrogen bonding) with solvent molecules. mdpi.com These simulations can also model intermolecular interactions between multiple this compound molecules, providing insight into its bulk properties and potential for aggregation or crystal packing. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate a molecule's structural or physicochemical properties with its reactivity or other activities. researchgate.net In QSRR, a set of molecular descriptors is calculated for a series of related compounds. nih.gov These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov A mathematical model is then developed to relate these descriptors to an observed property, such as chromatographic retention time or reaction rate. oup.com

For this compound, a QSRR model could be developed as part of a larger study on substituted phenols to predict a specific property. scispace.com For instance, by calculating descriptors like molecular weight, polarizability, and HOMO/LUMO energies for a series of phenolic compounds, a model could be built to predict their antioxidant activity or toxicity. nih.govnih.gov

Advanced Computational Methodologies for Noncovalent Interactions

A comprehensive search of available scientific literature and databases yielded no specific studies employing advanced computational methodologies to investigate the noncovalent interactions of this compound. While computational chemistry is a powerful tool for understanding intramolecular and intermolecular forces, it appears that dedicated research focusing on the specific noncovalent interaction profile of this compound has not been published.

Theoretical modeling of noncovalent interactions typically involves high-level quantum mechanical calculations, such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D) or Møller-Plesset perturbation theory (MP2). These methods are used to identify and quantify various types of noncovalent bonds, including hydrogen bonds, van der Waals forces, π-π stacking, and C-H···π interactions, which are crucial in determining the three-dimensional structure, crystal packing, and biological activity of molecules.

Although direct research on this compound is absent, computational studies on structurally related biphenyl or acetylphenol derivatives often reveal intricate networks of noncovalent interactions. For instance, the presence of a hydroxyl group and an acetyl group would suggest the potential for strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the acetyl oxygen. Furthermore, the two phenyl rings could engage in π-π stacking or other dispersion-driven interactions, influencing the molecule's conformation and how it interacts with other molecules.

Future computational studies on this compound could provide valuable insights. Such research might involve:

Conformational Analysis: To determine the most stable three-dimensional structures and the role of intramolecular noncovalent interactions in stabilizing them.

Interaction Energy Calculations: To quantify the strength of different noncovalent bonds within the molecule and in molecular dimers or clusters.

Atoms in Molecules (AIM) Theory: To characterize the nature of the chemical bonds, including weak noncovalent interactions.

Noncovalent Interaction (NCI) Plots: To visualize and identify the regions of noncovalent interactions within the molecule.

Without specific research, any detailed discussion or data table regarding the noncovalent interactions of this compound would be purely speculative. The scientific community awaits dedicated computational studies to elucidate these important molecular features.

Advanced Analytical Characterization of 2 Acetyl 3 Phenylphenol

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques provide the high separation efficiency of chromatography with the sensitive and selective detection capabilities of mass spectrometry, making them powerful tools for the analysis of 2-Acetyl-3-phenylphenol.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of phenolic compounds like this compound. Its applicability to non-volatile and thermally labile compounds makes it ideal for direct analysis without the need for derivatization nih.gov.

Research Findings: The separation is typically achieved using reverse-phase chromatography, employing a C18 column. The mobile phase often consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or acetic acid to improve peak shape and ionization efficiency.

For detection, electrospray ionization (ESI) is the most common interface, typically operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ precursor ion. In positive ion mode, the formation of the [M+H]⁺ adduct via protonation of the acetyl carbonyl oxygen is also possible. Tandem mass spectrometry (MS/MS) analysis involves the selection of the precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification nih.govresearchgate.net. The fragmentation of the [M-H]⁻ ion of this compound would be expected to involve the loss of a methyl radical (•CH₃) from the acetyl group, leading to a significant product ion.

Interactive Table: Exemplary HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (Q1) | m/z 211.08 [M-H]⁻ |

| Product Ion (Q3) | m/z 196.05 [M-H-CH₃]⁻ |

| Collision Energy | Optimized for maximum fragment intensity |

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar analytes like phenols, derivatization is typically required to increase volatility and thermal stability, and to improve chromatographic peak shape nih.govresearchgate.netresearchgate.net.

Research Findings: Prior to GC analysis, the hydroxyl group of this compound is often converted to a less polar ether or ester. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether researchgate.net. This procedure reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

In GC-MS/MS, the derivatized compound is separated on a low-polarity capillary column (e.g., DB-5MS) and subsequently ionized, most commonly by electron ionization (EI). The resulting molecular ion undergoes extensive fragmentation, creating a unique mass spectrum that can be used for identification. For enhanced selectivity, tandem mass spectrometry (MS/MS) is used to monitor specific precursor-to-product ion transitions researchgate.net.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power. This is particularly useful for analyzing this compound in complex matrices where co-elution with other compounds might occur in single-dimension GC. The structured two-dimensional chromatograms and the high-speed data acquisition of TOF-MS allow for the deconvolution of complex mixtures and the identification of trace-level components.

Interactive Table: Typical GC-MS/MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| MS/MS Transition | Analyte-specific (based on TMS-derivative) |

Capillary Electrophoresis-Mass Spectrometry is an alternative separation technique that offers high efficiency and requires minimal sample and solvent consumption nih.govnih.gov. The separation in CE is based on the differential migration of charged species in an electric field.

Research Findings: For a phenolic compound like this compound, analysis is typically performed using Capillary Zone Electrophoresis (CZE). Under basic pH conditions, the phenolic hydroxyl group will deprotonate, giving the molecule a negative charge and allowing it to migrate toward the anode nih.govdntb.gov.ua. The separation can be optimized by adjusting the pH and composition of the background electrolyte (BGE). Common BGEs include ammonium hydroxide or ammonium acetate (B1210297) solutions nih.govnih.gov.

Coupling CE to MS, usually via an ESI interface, allows for sensitive and selective detection. The negative ion mode is well-suited for detecting the deprotonated [M-H]⁻ ion. CE-MS is particularly advantageous for analyzing polar and charged compounds that can be challenging to retain and separate by reverse-phase HPLC nih.gov.

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

NMR spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework.

Research Findings: 1D NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the acetyl methyl protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons on the two phenyl rings. The hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration, but can be confirmed by D₂O exchange docbrown.info. The acetyl methyl protons would appear as a sharp singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the acetyl group (typically downfield, ~200 ppm), the carbons of the two aromatic rings (in the range of 110-160 ppm), and the methyl carbon of the acetyl group (upfield, ~25-30 ppm) semanticscholar.orgresearchgate.net.

2D NMR: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed youtube.compitt.edu.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the two phenyl rings, and for linking the acetyl group and the hydroxyl group to the correct positions on the phenol (B47542) ring. For example, a correlation from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon would confirm the placement of the acetyl group.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COCH₃ | ~2.6 | Singlet |

| -OH | 5.0 - 12.0 (variable) | Broad Singlet |

| Aromatic Protons | 6.8 - 7.8 | Multiplet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OCH₃ | ~204 |

| -COC H₃ | ~29 |

| Aromatic C-O | ~155 |

| Aromatic C-C=O | ~120 |

| Other Aromatic C | 118 - 142 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information on the functional groups present in a molecule triprinceton.org. They are often used as complementary techniques because some vibrational modes that are strong in IR may be weak in Raman, and vice versa irdg.org.

Research Findings: The IR spectrum of this compound would be dominated by several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the acetyl group. The presence of aromatic rings would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹ rsc.orgchemicalbook.com.

The Raman spectrum would also show these functional groups. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, typically give strong signals in Raman spectroscopy stanford.edu. The C=O stretch would also be visible. The O-H stretch is generally weak in Raman. This complementarity makes the combined use of IR and Raman valuable for a full vibrational analysis.

Interactive Table: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phenolic O-H | Stretching | 3500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Medium |

| Acetyl C=O | Stretching | 1680 - 1650 | Strong | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong | Strong |

| C-O | Stretching | 1260 - 1180 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation provides insights into the conjugated systems present. Phenols typically exhibit two primary absorption bands in the UV region, which are influenced by the nature and position of substituents on the benzene ring.

Table 1: Representative UV-Vis Absorption Maxima for Structurally Similar Phenolic Compounds

| Compound | Solvent | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) |

| Phenol | Cyclohexane | 275 | 2,300 | 282 | 2,100 |

| Acetophenone | Ethanol | 240 | 13,000 | 278 | 1,100 |

| 3-Phenylphenol | Data not specified | Not specified | Not specified | Not specified | Not specified |

| 2-Phenylphenol (B1666276) | Data not specified | Not specified | Not specified | Not specified | Not specified |

Note: This table presents data for structurally related compounds to provide an expected range of absorption for this compound. The actual absorption maxima and molar absorptivity for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of crystal structures of related compounds, such as substituted acetophenones and phenylphenols, can provide valuable insights into the expected molecular geometry and packing. It is anticipated that the molecule would exhibit a non-planar conformation due to steric hindrance between the acetyl and phenyl groups. The crystal packing would likely be stabilized by intermolecular hydrogen bonding involving the phenolic hydroxyl group and potentially C-H···O interactions.

Table 2: Illustrative Crystallographic Data for a Structurally Related Acetophenone Derivative

| Parameter | Value |

| Compound Name | (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one researchgate.net |

| Chemical Formula | C₁₈H₁₇NO |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pccn researchgate.net |

| a (Å) | 17.0042(18) researchgate.net |

| b (Å) | 11.5826(13) researchgate.net |

| c (Å) | 14.0514(15) researchgate.net |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2767.5(5) researchgate.net |

| Z | 8 researchgate.net |

Note: This data is for a different, though structurally related, compound and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Advanced Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step for the accurate and sensitive analysis of this compound, especially when it is present in complex matrices. Advanced methodologies aim to isolate and concentrate the analyte while minimizing interferences.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration. The choice of sorbent is crucial for achieving high recovery and selectivity. For phenolic compounds like this compound, reversed-phase sorbents are commonly employed. Novel sorbents offer improved performance over traditional materials.

Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB) or N-vinylpyrrolidone-divinylbenzene, provide high surface area and enhanced retention for aromatic compounds through π-π interactions. nih.gov Mixed-mode sorbents, which combine reversed-phase and ion-exchange functionalities, can offer superior selectivity for isolating phenolic compounds from complex samples. Other novel materials being explored include carbon-based sorbents like graphitized carbon black and nanomaterials, which exhibit unique adsorption properties. chromatographyonline.com

The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. ybnu.ac.in

Table 3: Comparison of Novel Sorbents for Phenolic Compound Extraction

| Sorbent Type | Interaction Mechanism | Advantages | Potential Applications for this compound |

| Polymeric (e.g., PS-DVB) | Reversed-phase, π-π interactions | High capacity, stable across a wide pH range | Extraction from aqueous environmental and biological samples |

| Mixed-Mode (e.g., Reversed-Phase/Anion Exchange) | Reversed-phase, ion exchange | Enhanced selectivity for acidic phenols | Selective isolation from complex matrices containing other organic compounds |

| Graphitized Carbon Black (GCB) | Reversed-phase, planar interactions | Strong retention of planar molecules | Clean-up of extracts containing pigments and other flat aromatic interferences |

| Molecularly Imprinted Polymers (MIPs) | Specific molecular recognition | High selectivity for the target analyte | Trace analysis in highly complex samples nih.govchromatographyonline.com |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC). For phenolic compounds, derivatization of the polar hydroxyl group is a common strategy. nih.govresearchgate.net

Silylation: This is a widely used derivatization technique for GC analysis. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the phenolic hydroxyl group to form less polar and more volatile silyl ethers. This improves chromatographic peak shape and reduces thermal degradation.

Acylation and Alkylation: These methods can also be employed to decrease the polarity of the hydroxyl group. Acylation with reagents like acetic anhydride or alkylation with agents like methyl iodide can enhance GC performance. For HPLC with UV detection, derivatization with a chromophore-containing reagent can significantly increase sensitivity. For instance, reaction with 4-nitrobenzoyl chloride introduces a highly UV-active moiety, allowing for lower detection limits. scirp.orgscirp.orgresearchgate.net

Table 4: Common Derivatization Reagents for Phenolic Compounds

| Derivatization Technique | Reagent | Analyte Functional Group | Purpose | Analytical Method |

| Silylation | BSTFA, MTBSTFA | Hydroxyl | Increase volatility, improve peak shape nih.gov | GC-MS, GC-FID |

| Acylation | Acetic Anhydride | Hydroxyl | Decrease polarity | GC |

| Alkylation | Methyl Iodide | Hydroxyl | Decrease polarity | GC |

| UV-Labeling | 4-Nitrobenzoyl Chloride | Hydroxyl | Enhance UV detection scirp.orgscirp.orgresearchgate.net | HPLC-UV |

| Fluorescence Labeling | Dansyl Chloride | Hydroxyl | Enhance fluorescence detection | HPLC-Fluorescence |

Molecular Mechanisms of Biological Interactions of 2 Acetyl 3 Phenylphenol

Molecular Target Identification and Binding Mechanisms

The identification of specific molecular targets for 2-Acetyl-3-phenylphenol is a complex process that can be approached through direct biochemical methods, genetic interactions, or computational inference. nih.gov While the precise protein targets of this compound are not extensively documented, the binding mechanisms of phenolic compounds, in general, involve noncovalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. encyclopedia.pub The phenyl group, in particular, can act as a hydrogen bond acceptor. researchgate.net

Phenolic compounds can interact with proteins through the formation of hydrogen bonds and hydrophobic bridges. encyclopedia.pub The hydroxyl group on the phenol (B47542) ring is a key participant in these interactions. Furthermore, the aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in proteins. In some cases, phenolic compounds can form covalent bonds with proteins, leading to the formation of adducts. encyclopedia.pub The specific binding of this compound to a target protein would be determined by the complementarity of its structure with the binding site on the protein.

Table 1: Potential Molecular Interactions of this compound

| Interaction Type | Description |

| Hydrogen Bonding | The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor. The acetyl group can also participate in hydrogen bonding. |

| Hydrophobic Interactions | The two phenyl rings contribute to the hydrophobic character of the molecule, promoting interactions with nonpolar regions of proteins. |

| Van der Waals Forces | These are weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | The aromatic rings can stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan in proteins. |

Enzymatic Activity Modulation and Inhibition Kinetics

Phenolic compounds are known to modulate the activity of various enzymes. nih.gov For instance, some flavonoids can activate antioxidant enzymes. encyclopedia.pub The interaction of this compound with enzymes could lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Enzyme inhibition by phenolic compounds can occur through several mechanisms, including competitive, non-competitive, and mixed inhibition. The kinetics of inhibition would depend on whether the compound binds to the active site of the enzyme, to an allosteric site, or to the enzyme-substrate complex. For example, cinnamic acid and its derivatives have been shown to inhibit the hydrolysis activities of ATPase. nih.gov

Cellular Signaling Pathway Interventions at the Molecular Level

Phenolic compounds can intervene in cellular signaling pathways at the molecular level, affecting processes such as cell proliferation, apoptosis, and inflammation. nih.govfrontiersin.org For instance, the PI3K/Akt pathway, which is crucial for regulating cell growth and survival, can be modulated by phenolic compounds. nih.govfrontiersin.org

The intervention of this compound in signaling pathways could occur through direct interaction with signaling proteins, such as kinases and phosphatases, or by modulating the expression of genes involved in these pathways. For example, some polyphenols have been shown to modulate the NF-κB and Nrf2 signaling pathways, which are involved in inflammation and oxidative stress responses, respectively. mdpi.com

Table 2: Potential Cellular Signaling Pathways Modulated by this compound

| Signaling Pathway | Potential Effect |

| PI3K/Akt Pathway | Regulation of cell proliferation and survival. nih.govfrontiersin.org |

| NF-κB Pathway | Modulation of inflammatory responses. mdpi.com |

| Nrf2 Pathway | Regulation of antioxidant responses. mdpi.com |

| mTOR Pathway | Regulation of the cell cycle. nih.govfrontiersin.org |

Molecular Mechanisms of Oxidative Stress Induction and Antioxidant Activity

Phenolic compounds, including this compound, can exhibit both antioxidant and pro-oxidant activities. nih.gov The antioxidant activity of phenols is largely attributed to their ability to scavenge free radicals and chelate transition metals. encyclopedia.pubnih.gov This is achieved through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. nih.gov The hydroxyl groups on the phenolic ring are crucial for this activity. encyclopedia.pub

Conversely, under certain conditions, phenolic compounds can act as pro-oxidants, contributing to oxidative stress. nih.gov This can occur through the generation of reactive oxygen species (ROS) via the reduction of metal ions or through the formation of phenoxyl radicals that can initiate lipid peroxidation. nih.gov The balance between the antioxidant and pro-oxidant effects of this compound would depend on factors such as its concentration and the cellular environment. nih.gov

Microbial Degradation Pathways and Adaptive Molecular Responses

Microorganisms have evolved various pathways to degrade phenolic compounds. nih.gov The degradation of phenols often involves the dihydroxylation of the benzene ring to form a catechol derivative, followed by ring cleavage through either ortho- or meta-oxidation pathways. nih.gov For instance, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov

The microbial degradation of this compound would likely involve initial modifications to the acetyl and phenyl substituents, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. Microorganisms can exhibit adaptive molecular responses to the presence of phenolic compounds, such as the induction of enzymes involved in their degradation. nih.gov The specific degradation pathway and the adaptive responses would vary depending on the microbial species. researchgate.net

Allelopathic Mechanisms and Intermolecular Interactions in Biological Systems

Allelopathy refers to the effects of chemicals produced by one plant on the growth of another plant. nih.gov Phenolic compounds are a major class of allelochemicals. nih.govresearchgate.net The allelopathic mechanisms of phenolic compounds can involve the inhibition of cell division and elongation, interference with nutrient uptake, and alteration of enzyme activities in the target plant. nih.gov

The intermolecular interactions underlying these allelopathic effects are similar to those involved in other biological interactions of phenolic compounds, including hydrogen bonding and hydrophobic interactions. researchgate.net For example, phenolic allelochemicals can interact with plant hormones, affecting their physiological activity. nih.gov The specific allelopathic effects of this compound would depend on its concentration and the susceptibility of the target plant species.

Applications of 2 Acetyl 3 Phenylphenol in Advanced Materials Science and Catalysis

Role as Ligands or Directing Groups in Transition Metal Catalysis

There is currently no available scientific literature detailing the use of 2-Acetyl-3-phenylphenol as a ligand or directing group in transition metal catalysis. The unique substitution pattern of this compound, featuring a hydroxyl, an acetyl, and a phenyl group on the aromatic ring, suggests potential for chelation with metal centers. However, no studies have been published that explore this potential or its application in catalytic processes.

Integration into Polymeric Structures and Functional Materials

Information regarding the integration of this compound into polymeric structures or its use in the development of functional materials is not present in the available scientific literature. While phenols and acetophenones are classes of compounds that can be utilized in polymer chemistry, no research has been specifically published on the polymerization or incorporation of this compound into such materials.

Development of Novel Sorbents for Chemical Separations

There is no documented research on the development of novel sorbents based on this compound for chemical separation applications. The specific surface properties and potential for functionalization that would make a compound suitable for a sorbent have not been investigated for this compound.

Precursor Chemistry for High-Value Chemical Synthesis

While the structure of this compound suggests it could serve as a precursor for more complex molecules, there is no specific information available in the scientific literature on its use in the synthesis of high-value chemicals. The reactivity of its functional groups (hydroxyl, acetyl, and the phenyl-substituted aromatic ring) could theoretically be exploited for various chemical transformations, but no such pathways originating from this compound have been reported.

Future Research Directions and Methodological Challenges for 2 Acetyl 3 Phenylphenol

Development of Sustainable Synthetic Routes

The traditional synthesis of acetylated phenols often involves methods that are not aligned with the principles of green chemistry. Future research must prioritize the development of environmentally benign and economically viable synthetic pathways to 2-Acetyl-3-phenylphenol. A primary challenge lies in designing catalytic systems that offer high selectivity and yield while minimizing waste and avoiding harsh reaction conditions.

Key areas for investigation include:

Catalyst Development : Exploring the use of heterogeneous catalysts, such as zeolites or functionalized mesoporous silica, which can be easily recovered and reused. Biocatalysis, employing enzymes like lipases, presents another promising avenue for clean acetylation processes.

Alternative Solvents : Moving away from conventional volatile organic compounds towards greener alternatives like deep eutectic solvents (DES) or supercritical fluids (e.g., sc-CO2) could significantly reduce the environmental impact of the synthesis. mdpi.com

Energy Efficiency : Investigating microwave-assisted and ultrasound-assisted organic synthesis to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Methods for Acetylation

| Method | Catalyst Type | Potential Advantages | Key Challenge |

|---|---|---|---|

| Heterogeneous Catalysis | Solid acids (e.g., Preyssler, Keggin HPAs) | Reusability, reduced corrosion, simple work-up umich.edu | Catalyst deactivation, mass transfer limitations |

| Biocatalysis | Immobilized Lipases | High selectivity, mild conditions, biodegradable | Enzyme stability, cost, lower reaction rates |

| Microwave-Assisted Synthesis | Various | Rapid heating, shorter reaction times, higher yields mdpi.com | Scalability, potential for localized overheating |

| Deep Eutectic Solvents | Solvent acts as catalyst/medium | Low toxicity, biodegradability, low cost mdpi.com | High viscosity, product separation |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future applications of AI/ML for this compound and its analogs include:

Predictive Modeling : Developing quantitative structure-activity relationship (QSAR) models to predict biological activity, toxicity, and physicochemical properties. These models can screen vast virtual libraries to identify promising candidates before synthesis. drugtargetreview.com

De Novo Design : Employing generative AI models to design novel acetylated phenylphenol derivatives with optimized properties for specific biological targets or material applications. nih.govpharmaceutical-technology.com These algorithms can propose structures that human chemists might not intuitively conceive. pharmaceutical-technology.com

Reaction Pathway Optimization : Using ML algorithms to predict the optimal reaction conditions (catalyst, solvent, temperature) for sustainable synthetic routes, thereby reducing the need for extensive empirical experimentation. drugtargetreview.com

A significant challenge will be the creation of large, high-quality datasets required to train these AI models, necessitating standardized and automated experimental data generation.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, real-time monitoring is crucial. Advanced in situ spectroscopic techniques offer a window into the reacting medium, allowing for the tracking of reactants, intermediates, and products as they evolve.

Methodological advancements should focus on:

Fiber-Optic Probes : Implementing FT-IR and Raman spectroscopy with fiber-optic probes to monitor reactions in real-time without the need for sample extraction. researchgate.net This is particularly useful for reactions under pressure or at high temperatures.

In Situ NMR Spectroscopy : Utilizing in situ NMR to gain detailed structural information about transient intermediates that may be key to understanding the reaction mechanism and byproduct formation. bath.ac.uk

Dispersive X-ray Absorption Spectroscopy (DXAS) : For reactions involving metallic catalysts, TRIS-XAS (time-resolved in situ X-ray absorption spectroscopy) can provide element-specific information on the electronic structure and coordination environment of the catalyst, helping to elucidate its active state. researchgate.net

The primary challenge in this area is data analysis. The large and complex datasets generated by these techniques require sophisticated chemometric methods to deconvolve spectra and extract meaningful kinetic and mechanistic information. bath.ac.uk

Table 2: In Situ Spectroscopic Techniques for Monitoring Synthesis

| Technique | Information Provided | Advantages | Methodological Challenge |

|---|---|---|---|

| FT-IR/Raman | Functional group changes, concentration profiles | Non-invasive, real-time, versatile (liquid/solid) researchgate.net | Overlapping spectral features, sensitivity to solvent |

| NMR | Detailed molecular structure, identification of intermediates | Unambiguous structure elucidation bath.ac.uk | Lower sensitivity, requires specific NMR-compatible reactors |

| DXAS | Catalyst oxidation state, coordination environment | Element-specific, sensitive to electronic structure researchgate.net | Requires synchrotron radiation source, complex data interpretation |

Exploration of Novel Biological Targets at the Molecular Level

The biological activity of acetylated phenolic compounds is well-documented, with studies showing that acetylation can modulate properties like cell uptake and antithrombotic activity. nih.govresearchgate.net However, the specific molecular targets of this compound are largely unknown. Future research must move beyond broad phenotypic screening to identify and validate specific protein interactions at the molecular level.

Key research directions include:

Enzyme Inhibition Assays : Phenylphenols and related structures have been investigated for various biological activities, including herbicidal effects and inhibition of enzymes like acetylcholinesterase. tandfonline.comnih.gov Systematic screening of this compound against panels of therapeutically relevant enzymes (e.g., kinases, proteases, cholinesterases) is a critical first step.

Target Deconvolution : For compounds showing promising activity in cell-based assays, techniques such as chemical proteomics and thermal shift assays can be employed to identify the specific protein binding partners.

Computational Docking : Molecular docking studies can predict the binding modes of this compound within the active sites of potential target proteins, guiding further optimization and confirming experimental findings.

A significant challenge is elucidating the structure-activity relationship (SAR) to understand how the specific placement of the acetyl and phenyl groups on the phenol (B47542) ring influences target affinity and selectivity.

Design of Next-Generation Functional Materials Incorporating Acetylated Phenylphenols

Phenylphenols serve as valuable monomers in the synthesis of polymers and functional materials due to their rigid structure and reactive hydroxyl group. nih.gov The introduction of an acetyl group offers a new point for chemical modification, potentially leading to materials with novel properties.

Future research should explore:

Polymer Synthesis : Incorporating this compound as a monomer or additive into polymers such as polyesters, polycarbonates, or epoxy resins. The bulky phenyl and acetyl groups could enhance thermal stability and modify mechanical properties.

Functional Coatings : Developing electropolymerized coatings from acetylated phenylphenol derivatives. These layers could be used in chemical sensors, where interactions with analytes could be detected through electrochemical changes. nih.gov

Liquid Crystals : Investigating the potential for derivatives of this compound to form liquid crystalline phases, which are crucial for display technologies.

The main challenge will be to achieve controlled polymerization and to understand how the specific isomeric structure of this compound influences the macroscopic properties of the resulting materials. Establishing clear structure-property relationships will be essential for the rational design of these next-generation materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetyl-3-phenylphenol, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of 3-phenylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification is critical: recrystallization using ethanol or column chromatography with silica gel can achieve >95% purity. Purity validation should employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, calibrated against a certified reference standard .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetyl and phenyl substituents’ positions. For example, the acetyl group’s carbonyl carbon typically resonates at ~200 ppm in ¹³C NMR .

- IR Spectroscopy : A strong absorbance band near 1680 cm⁻¹ indicates the C=O stretch of the acetyl group.

- Mass Spectrometry (MS) : ESI-MS or GC-MS should show a molecular ion peak matching the molecular weight (212.24 g/mol) with fragmentation patterns consistent with the acetyl-phenyl structure .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point) of this compound across studies?

- Methodological Answer : Variations in melting points (e.g., 77–82°C for structurally similar 3-phenylphenol ) may arise from impurities or polymorphic forms. To resolve this:

- Perform Differential Scanning Calorimetry (DSC) to identify phase transitions and assess purity.

- Compare results against NIST reference data , which standardizes measurements under controlled conditions.

- Use thermogravimetric analysis (TGA) to rule out solvent or moisture interference.

Q. What experimental designs are recommended to evaluate the stability of this compound under varying environmental conditions (e.g., pH, light)?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation kinetics via HPLC at 25°C, 40°C, and 60°C. Use Arrhenius plots to extrapolate shelf-life .

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify degradation products using LC-MS. Include dark controls to isolate light-induced effects .

Q. How should researchers analyze conflicting bioactivity data for this compound in different assay systems?

- Methodological Answer :

- Assay Validation : Ensure all bioassays include positive controls (e.g., known enzyme inhibitors) and replicate measurements (n ≥ 3) to assess intra- and inter-assay variability.

- Data Normalization : Express activity relative to solvent controls and adjust for cytotoxicity using MTT assays.

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 2-(3-chlorophenyl)acetyl chloride ) to identify structure-activity trends.

Methodological Considerations for Data Interpretation

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.